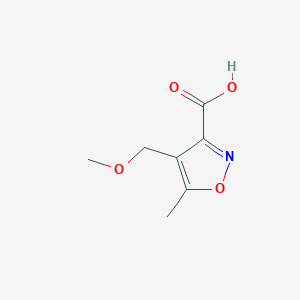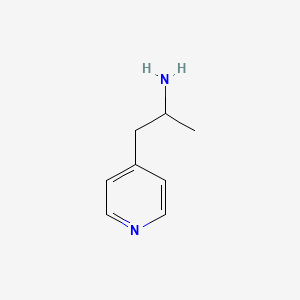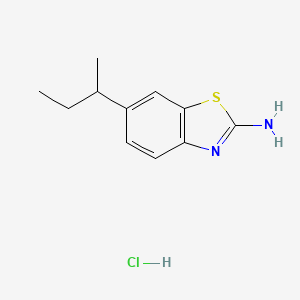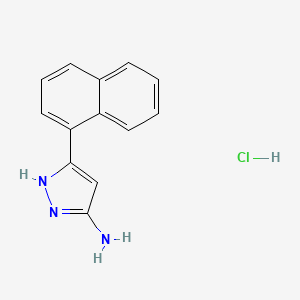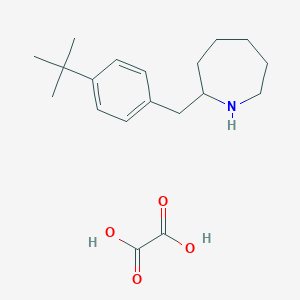
N-1-Cyclohexyl-N-1-ethyl-1,4-benzenediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-1-Cyclohexyl-N-1-ethyl-1,4-benzenediamine is a chemical compound that has generated significant interest among scientists due to its unique physical and chemical properties. It has a molecular formula of C14H22N2 .
Molecular Structure Analysis
The molecular structure of N-1-Cyclohexyl-N-1-ethyl-1,4-benzenediamine is represented by the InChI code:1S/C18H22N2/c1-3-7-15(8-4-1)19-17-11-13-18(14-12-17)20-16-9-5-2-6-10-16/h1,3-4,7-8,11-14,16,19-20H,2,5-6,9-10H2 . The molecular weight is 218.34 g/mol .
Applications De Recherche Scientifique
Electrochemical Applications
The derivatization of electrode surfaces with N,N,N′,N′-tetraalkyl-1,4-benzenediamine derivatives, including compounds structurally related to N-1-Cyclohexyl-N-1-ethyl-1,4-benzenediamine, has been explored for enhancing electrochemical properties. Buchanan et al. (1983) synthesized surface derivatizing reagents to modify electrodes, improving their electrochemical response and stability. This modification facilitates redox reactions and could be beneficial for electrochemical sensors and devices (Buchanan et al., 1983).
Organic Synthesis and Catalysis
In the realm of organic synthesis, compounds structurally akin to N-1-Cyclohexyl-N-1-ethyl-1,4-benzenediamine have been used as intermediates or catalysts. Kajimoto et al. (1970) reported the reaction of cyclohexyl isocyanide with π-allylpalladium chloride, showcasing the utility of cyclohexyl-containing compounds in catalyzing organic transformations (Kajimoto et al., 1970).
Material Science and Sensor Development
Compounds related to N-1-Cyclohexyl-N-1-ethyl-1,4-benzenediamine have been explored for their photophysical properties and potential applications in sensors. Zhou et al. (2012) designed water-soluble sulfonato-Salen-type ligands derived from different diamines for use as fluorescence sensors for Cu^2+ in water and living cells, highlighting the versatility of cyclohexyl and ethylenediamine derivatives in developing sensitive and selective sensors (Zhou et al., 2012).
Safety And Hazards
Propriétés
IUPAC Name |
4-N-cyclohexyl-4-N-ethylbenzene-1,4-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-2-16(13-6-4-3-5-7-13)14-10-8-12(15)9-11-14/h8-11,13H,2-7,15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMDARUXWNKRPJK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)C2=CC=C(C=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-Cyclohexyl-N1-ethylbenzene-1,4-diamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

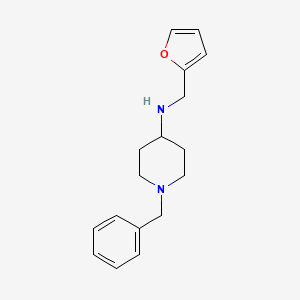
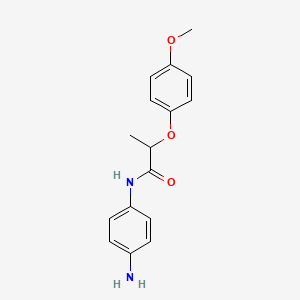
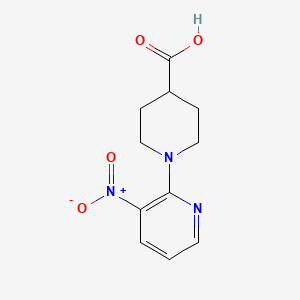
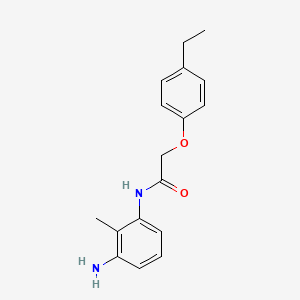
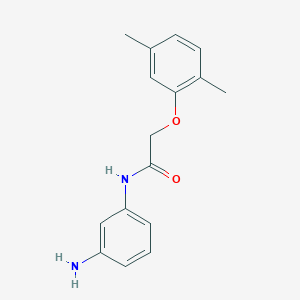
![Ethyl 4-[(4-aminophenyl)sulfonyl]piperazine-1-carboxylate](/img/structure/B1317957.png)


